4-Amino-2-cyclopropylpyrimidin-5-ol
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Overview
Description
4-Amino-2-cyclopropylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopropylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dihydroxypyrimidine with ammonia or an amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-cyclopropylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-cyclopropylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclopropylpyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-4-cyclopropylpyrimidine: Similar structure but lacks the hydroxyl group.
4-Amino-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Amino-2-cyclopropylpyrimidine: Similar structure but with the amino group at a different position.
Uniqueness: 4-Amino-2-cyclopropylpyrimidin-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-amino-2-cyclopropylpyrimidin-5-ol |
InChI |
InChI=1S/C7H9N3O/c8-6-5(11)3-9-7(10-6)4-1-2-4/h3-4,11H,1-2H2,(H2,8,9,10) |
InChI Key |
GCXDIDAUPMIAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)O |
Origin of Product |
United States |
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